molecular formula C19H16BrN3O4S B3697413 2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone

2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone

Cat. No.: B3697413
M. Wt: 462.3 g/mol
InChI Key: IDDCEZKXKLOKKP-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the sulfanyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a sulfanyl group, often using thiol reagents.

    Attachment of the bromophenoxy group: This can be done through a nucleophilic substitution reaction where a bromophenol reacts with an appropriate leaving group on the pyrazole ring.

    Final modifications: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and bromophenoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-aminophenyl)sulfanylpyrazol-1-yl]ethanone: Similar structure but with an amino group instead of a nitro group.

    2-(4-Chlorophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The unique combination of functional groups in 2-(4-Bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromophenoxy and nitrophenyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDCEZKXKLOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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